Dimethylethylamine-N-oxide

Description

Contextualization within Amine N-Oxide Classifications

Amine oxides are a class of chemical compounds with the general formula R3N+−O−. wikipedia.org They are derived from tertiary amines and are characterized by a nitrogen-oxygen coordinate covalent bond. wikipedia.org Dimethylethylamine-N-oxide is classified as a tertiary amine oxide, specifically an aliphatic amine N-oxide, due to the nature of the alkyl groups attached to the nitrogen atom. healthcouncil.nl

The properties of amine oxides can vary significantly based on the nature of the "R" groups. For instance, long-chain alkyl amine oxides are widely used as surfactants in detergents and personal care products. wikipedia.org In contrast, smaller amine oxides like this compound are very hydrophilic and highly soluble in water. wikipedia.org

Amine oxides are weak bases that can be protonated at a pH below their pKb to form cationic hydroxylamines (R3N+-OH). wikipedia.org This behavior contributes to their utility in a variety of applications. researchgate.net

Historical Development and Early Research Contributions

The study of this compound is intrinsically linked to research on its parent compound, N,N-dimethylethylamine (DMEA). Early investigations into the metabolism of DMEA in humans identified DMEAO as the primary metabolite. nih.gov Studies conducted on volunteers exposed to DMEA revealed that it is rapidly biotransformed into DMEAO, which is then excreted in the urine. nih.gov On average, DMEAO accounted for about 90% of the combined amount of DMEA and DMEAO found in urine. nih.gov

These early metabolic studies were crucial in establishing the biological monitoring methods for occupational exposure to DMEA, a catalyst used in foundries for core manufacturing. tandfonline.com Researchers developed sensitive gas-liquid chromatographic methods to determine the levels of DMEA and DMEAO in air, plasma, and urine samples. tandfonline.com The synthesis of DMEAO for use as a standard in these analytical methods was achieved by treating DMEA with hydrogen peroxide. tandfonline.com

Overview of Advanced Chemical Research Domains for this compound

The unique properties of this compound and other amine oxides have led to their application in several advanced research areas:

Catalysis: Amine N-oxides, such as N-methylmorpholine N-oxide, are utilized as oxidants and can regenerate catalysts in certain reactions. For example, they are used in the regeneration of osmium tetroxide during dihydroxylation reactions. wikipedia.org While specific catalytic applications of DMEAO are less documented, the broader class of amine oxides is significant in this field.

Surfactant and Materials Science: Long-chain amine oxides are extensively studied for their surfactant properties, forming micelles and finding use in detergents, shampoos, and other cleaning products. wikipedia.orgresearchgate.net Research in this area explores the synthesis and properties of various amine oxides, including their use as foam stabilizers. researchgate.netjst.go.jp

Organic Synthesis: Amine oxides serve as intermediates and protecting groups in organic synthesis. wikipedia.org The oxidation of tertiary amines to amine N-oxides is a common transformation, often achieved using reagents like hydrogen peroxide or peroxyacids. organic-chemistry.orgnih.gov

Biochemical Research: N,N-dimethyldecylamine N-oxide, a related long-chain amine oxide, is used to solubilize proteins and study macromolecular interactions. This highlights the potential for other amine oxides in biochemical applications.

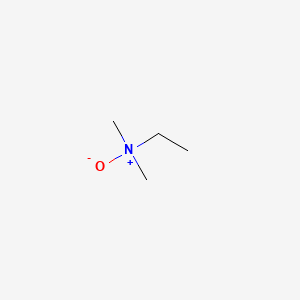

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4-5(2,3)6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECBYDXMJQGFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185689 | |

| Record name | Dimethylethylamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31820-06-1 | |

| Record name | Dimethylethylamine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031820061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylethylamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Dimethylethylamine N Oxide

Direct Oxidation of Tertiary Amines to N-Oxides

The most common and direct route to synthesizing dimethylethylamine-N-oxide is through the oxidation of dimethylethylamine. This transformation can be achieved using various oxidizing agents, with peroxidic compounds being particularly prevalent.

Utilization of Peroxidic Oxidizing Agents (e.g., Hydrogen Peroxide, m-CPBA)

Hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) are the most extensively used oxidants for the conversion of tertiary amines to their N-oxides. thieme-connect.dethieme-connect.de

Hydrogen Peroxide (H₂O₂): As a cost-effective and environmentally benign reagent that produces only water as a byproduct, H₂O₂ is an attractive choice for N-oxidation. nih.gov The reaction is typically performed in aqueous or alcoholic solutions. thieme-connect.de However, uncatalyzed oxidations with H₂O₂ can be slow, often necessitating a large excess of the oxidant to achieve complete conversion. nih.gov A notable characteristic of this method is the formation of stable hydrogen bonds between the resulting N-oxide and any excess H₂O₂, which can complicate the purification process. nih.gov

meta-Chloroperoxybenzoic Acid (m-CPBA): On a laboratory scale, m-CPBA is a frequently employed reagent for the N-oxidation of tertiary amines. nih.gov It is known for its effectiveness; however, its application on an industrial scale is limited due to high costs and safety considerations. nih.govacs.org A significant drawback of using peroxyacids like m-CPBA is their potential lack of functional group tolerance. Unlike H₂O₂, which is less reactive towards other functional groups in the absence of a catalyst, peroxyacids can oxidize double bonds, carbonyls, and thioethers. nih.govacs.org

To mitigate the disadvantages of using m-CPBA directly, an alternative approach involves the in situ generation of peroxyacids. This can be accomplished by oxidizing carboxylic acids with H₂O₂. nih.govacs.org A particularly noteworthy variation of this is the CO₂-mediated oxidation, where the formation of peroxymonocarbonate significantly accelerates the oxidation of aliphatic tertiary amines compared to H₂O₂ alone. nih.govacs.org

Mechanistic Pathways of N-Oxide Formation

The mechanism for the direct oxidation of a tertiary amine, such as dimethylethylamine, to its N-oxide involves a nucleophilic attack by the amine on the oxidizing agent.

When using hydrogen peroxide or a peroxyacid like m-CPBA, the nitrogen atom of the tertiary amine attacks the electrophilic oxygen of the peroxide. masterorganicchemistry.com This leads to the formation of an N-OH intermediate and the cleavage of the weak O-O bond. masterorganicchemistry.com Subsequently, a base present in the reaction mixture deprotonates the hydroxyl group attached to the nitrogen, resulting in the final N-oxide product, which exists as a zwitterion with a positive charge on the nitrogen and a negative charge on the oxygen. masterorganicchemistry.com

In the case of hydrogen peroxide, the reaction is understood to proceed through an initial hydrogen-bonded complex between the tertiary amine and H₂O₂ (R₃N•H₂O₂). thieme-connect.de This complex, which can sometimes be isolated, then decomposes to yield the amine N-oxide and water. thieme-connect.de

For oxidations involving m-CPBA, the general mechanism follows a similar nucleophilic attack of the tertiary amine on the peroxyacid.

Influence of Reaction Conditions on Oxidation Efficiency and Selectivity

The efficiency and selectivity of the N-oxidation of tertiary amines are significantly influenced by several reaction parameters.

Emerging Synthetic Approaches to this compound Analogs

While direct oxidation remains the primary method for synthesizing N-oxides, research into novel synthetic strategies continues. For analogs of this compound, particularly those with more complex structures, alternative approaches are being explored.

One such method is the reverse Cope cyclization . This reaction is generally used for the synthesis of functionalized cyclic amine systems like pyrrolidines and piperidines. thieme-connect.dethieme-connect.de It involves the intramolecular cyclization of an allyl hydroxylamine (B1172632). liverpool.ac.uk

Another emerging area involves the use of more sophisticated catalytic systems to enhance the efficiency and selectivity of the oxidation process. For example, platinum(II) complexes have been shown to catalyze the oxidation of tertiary amines with hydrogen peroxide under mild conditions. researchgate.net Ruthenium trichloride (B1173362) has also been used as a catalyst with molecular oxygen or bromamine-T as the oxidant. researchgate.net These advanced catalytic methods offer potential for greener and more efficient syntheses of N-oxides.

Furthermore, flow chemistry is being implemented to improve the safety and scalability of N-oxide synthesis. Continuous flow reactors, such as microstructured reactors, allow for better control of reaction parameters and can lead to higher productivity compared to traditional batch processes. researchgate.netrsc.org For instance, the synthesis of N-methylmorpholine N-oxide, an analog of this compound, has been successfully demonstrated in a microstructured reactor using H₂O₂ and a bicarbonate catalyst. rsc.org

Green Chemistry Principles in N-Oxide Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methods for N-oxides, aiming to create more environmentally friendly and sustainable processes. imist.mamdpi.com Key principles applicable to N-oxide synthesis include:

The application of these principles is evident in the ongoing research to develop more sustainable methods for N-oxide production, such as the use of continuous flow reactors and recyclable catalysts. rsc.orgorganic-chemistry.org

Chemical Reactivity and Transformation Pathways

The Cope Elimination Reaction: A Core Mechanistic Study

The Cope elimination is a specific type of elimination reaction where a tertiary amine oxide, such as Dimethylethylamine-N-oxide, decomposes upon heating to yield an alkene and N,N-dialkylhydroxylamine. chemistrysteps.com This reaction is mechanistically distinct from other elimination pathways like E1 and E2, primarily due to its intramolecular nature and specific stereochemical requirements. chemistrysteps.commasterorganicchemistry.com The reaction is typically initiated by oxidizing a tertiary amine with an agent like hydrogen peroxide or a peroxyacid (e.g., m-CPBA) to form the requisite N-oxide intermediate. masterorganicchemistry.comnrochemistry.com

The mechanism of the Cope elimination is a concerted, intramolecular process (Ei) that proceeds through a cyclic transition state. chemistrysteps.comwikipedia.org This pathway does not require an external base, as the amine oxide itself fulfills this role. jove.comorgoreview.com

The Cope elimination proceeds via a concerted syn-elimination pathway. organic-chemistry.orgambeed.com This means that the abstraction of a β-hydrogen and the departure of the N,N-dimethylethanamine oxide leaving group occur in a single, continuous step. chemistrysteps.comjove.com The reaction is classified as a pericyclic reaction, specifically a thermal syn elimination, where six electrons move within a five-membered ring. organic-chemistry.orglibretexts.org This intramolecular mechanism involves the breaking of a carbon-hydrogen bond and a carbon-nitrogen bond, alongside the formation of a carbon-carbon double bond and an oxygen-hydrogen bond. numberanalytics.com Computational studies suggest the process can be slightly nonsynchronous, with the hydrogen transfer potentially occurring slightly ahead of the other bond reorganizations. organic-chemistry.org

A key feature of the Cope elimination is its progression through a five-membered cyclic transition state. chemistrysteps.comnrochemistry.comwikipedia.org For this transition state to form, the molecule must adopt a conformation where the oxygen of the amine oxide and a hydrogen atom on the β-carbon are in a syn-periplanar orientation, meaning they are on the same side of the C-C bond and in the same plane. chemistrysteps.comvaia.com This arrangement allows the atoms involved in the transition state to achieve a nearly planar geometry, which is essential for the reaction to proceed. jove.comalfa-chemistry.com This geometric constraint is a defining characteristic of the reaction, distinguishing it from E2 eliminations that typically require an anti-periplanar arrangement. chemistrysteps.comlibretexts.org

| Feature of Transition State | Description |

| Mechanism Type | Intramolecular (Ei), Concerted, Pericyclic chemistrysteps.comlibretexts.orgwikipedia.org |

| Geometry | Planar, five-membered cyclic arrangement wikipedia.orgnumberanalytics.comalfa-chemistry.comnumberanalytics.com |

| Stereochemistry | Syn-elimination organic-chemistry.orgambeed.comvaia.com |

| Key Atoms Involved | O (from N-oxide), β-H, α-C, β-C, N jove.comnumberanalytics.com |

The reaction is driven by a cyclic flow of electrons within the five-membered transition state. jove.comorganic-chemistry.org The process begins with the negatively charged oxygen atom of the amine oxide acting as an intramolecular base, abstracting a proton (a β-hydrogen). orgoreview.comorganicchemistrytutor.com Simultaneously, the electrons from the breaking carbon-hydrogen bond move to form a new π-bond between the α- and β-carbon atoms. jove.com Concurrently, the carbon-nitrogen bond cleaves, with the electrons from this bond localizing on the nitrogen atom. organicchemistrytutor.com This cascade of electron movement results in the formation of an alkene and N,N-dimethylhydroxylamine. chemistrysteps.comorganic-chemistry.orgambeed.com

The specific geometry of the transition state imposes strict rules on the regiochemical and stereochemical outcomes of the Cope elimination.

The regioselectivity of the Cope elimination is governed by the requirement for a syn-periplanar orientation between the amine oxide group and a β-hydrogen. chemistrysteps.comvaia.com The reaction will only proceed if the molecule can adopt a conformation that brings these two groups into close proximity on the same side of the molecule. alfa-chemistry.comlibretexts.org

Regioselectivity and Stereoselectivity in Alkene Formation

Hofmann Elimination Rule Considerations

The Cope elimination, a thermal decomposition of a tertiary amine oxide to an alkene and a hydroxylamine (B1172632), is mechanistically similar to the Hofmann elimination in that it often favors the formation of the less substituted alkene, known as the Hofmann product. wikipedia.orgbyjus.com This preference is attributed to the steric bulk of the leaving group. wikipedia.org In the case of this compound, the bulky (CH₃)₂N⁺-O⁻ group directs the abstraction of a proton from the less sterically hindered β-carbon. wikipedia.orgorganic-chemistry.org Consequently, the elimination reaction of this compound is expected to predominantly yield ethene rather than propene, following the Hofmann rule. wikipedia.orgorganic-chemistry.org This regioselectivity arises because the transition state leading to the Hofmann product is energetically more favorable due to reduced steric interactions. wikipedia.org

Stereochemical Implications in Cyclic and Acyclic Systems

The Cope elimination is characterized by its syn-periplanar stereochemistry, meaning the β-hydrogen and the amine oxide group must be on the same side of the molecule for the reaction to occur. masterorganicchemistry.comyoutube.comnumberanalytics.comchemistrysteps.com This is a key difference from the E2 elimination, which typically proceeds through an anti-periplanar transition state. masterorganicchemistry.com The syn elimination is a consequence of the intramolecular nature of the reaction, where the oxygen of the N-oxide acts as the base and abstracts a proton via a five-membered cyclic transition state. organic-chemistry.orgnrochemistry.comwikipedia.org

Acyclic Systems: In acyclic molecules like this compound, the molecule can readily adopt the necessary conformation for syn elimination to occur. The stereochemical outcome is dictated by the requirement for the β-hydrogen and the dimethylamino oxide group to align on the same plane.

Cyclic Systems: In cyclic systems, the requirement for a syn-periplanar arrangement has significant stereochemical consequences. The elimination can only proceed if a β-hydrogen is accessible on the same face of the ring as the amine oxide group. chemistrysteps.com For instance, in a substituted cyclohexane (B81311) ring, only axial β-hydrogens that are cis to the amine oxide group can be eliminated. This strict stereochemical requirement provides a high degree of control over the regioselectivity and stereoselectivity of the resulting alkene, often leading to a single product where other elimination methods might yield a mixture. chemistrysteps.comorganicchemistrytutor.com

Kinetic and Thermodynamic Aspects of Cope Elimination

The Cope elimination is a thermally induced, unimolecular reaction that proceeds through a concerted, pericyclic mechanism. masterorganicchemistry.comlibretexts.org Understanding the kinetic and thermodynamic parameters is crucial for controlling the reaction outcome.

Solvent Effects on Reaction Rate and Mechanism

The rate of the Cope elimination is extraordinarily sensitive to the solvent used. organic-chemistry.orgnrochemistry.com Aprotic solvents can lead to rate accelerations of up to a million-fold compared to protic solvents. researchgate.netalfa-chemistry.comacs.org

| Solvent Type | Effect on Reaction Rate | Rationale |

| Protic Solvents (e.g., Water, Methanol) | Slower reaction rate | The amine oxide oxygen forms strong hydrogen bonds with protic solvent molecules. researchgate.netalfa-chemistry.com This stabilizes the reactant, increasing the activation energy required for the elimination. |

| Aprotic Solvents (e.g., DMSO, THF) | Faster reaction rate | Poorer solvation of the reactant amine oxide in aprotic solvents is the primary reason for the observed rate enhancements. researchgate.netacs.org The lack of hydrogen bonding to the oxygen atom makes it more basic and available to abstract the β-hydrogen. |

Table 1: Solvent Effects on Cope Elimination Rate

Studies have shown that in aqueous solution, the amine oxide oxygen accepts three hydrogen bonds from water molecules in the reactant state, but only one to two weaker hydrogen bonds in the transition state. researchgate.netacs.org This difference in solvation contributes significantly to the higher activation energy in protic solvents.

Activation Energy and Temperature Dependence

The Cope elimination is a thermally activated process, typically requiring heating to temperatures between 120-150 °C in solvents like DMF or DMSO. nrochemistry.com However, in certain aprotic solvents like THF or DMSO, the reaction can proceed even at room temperature. masterorganicchemistry.com The activation energy for the Cope rearrangement is generally low, and the reaction is often reversible. numberanalytics.com The specific activation energy is influenced by factors such as the substituents on the amine and the solvent. numberanalytics.com For example, substrates designed with specific structural features have been shown to have kinetic barriers around 23 kcal/mol. researchgate.net Higher temperatures generally increase the reaction rate but can also lead to side reactions if not carefully controlled. numberanalytics.comnumberanalytics.com

Substituent Effects on Reactivity and Selectivity (e.g., β-Phenyl Groups)

Substituents on the alkyl chain can significantly influence the reactivity and selectivity of the Cope elimination. A notable example is the presence of a phenyl group at the β-position.

A β-phenyl group provides a 100-fold rate increase compared to alkyl-substituted derivatives. organic-chemistry.org This acceleration is attributed to the electron-withdrawing nature of the phenyl group, which increases the acidity of the β-hydrogen. organic-chemistry.org This increased acidity makes the proton easier to abstract by the intramolecular amine oxide base, thereby lowering the activation energy and stabilizing the transition state. organic-chemistry.org This effect can override the usual Hofmann rule preference, leading to the formation of the more stable, conjugated alkene.

| Substituent at β-position | Effect on Reaction Rate | Product Selectivity |

| Alkyl Group | Baseline rate | Tends to follow Hofmann's rule (less substituted alkene). organic-chemistry.org |

| Phenyl Group | ~100-fold rate increase | Favors formation of the conjugated, more stable alkene. organic-chemistry.org |

Table 2: Effect of β-Substituents on Cope Elimination

Other Thermally Induced Rearrangements and Eliminations

While the Cope elimination is the primary thermal reaction for amine oxides like this compound, other thermally induced rearrangements can occur, though they are generally less common for this specific compound. For instance, N-allyl and N-benzyl amine oxides can undergo Meisenheimer rearrangements. nih.gov Additionally, the Polonovski reaction, which involves N-O-acylation followed by elimination, is another transformation pathway for amine oxides. nih.gov In some cases, a reverse or retro-Cope elimination has been reported, where a hydroxylamine reacts with an alkene to form a tertiary N-oxide. wikipedia.orgnih.gov

Reversible Cycloelimination Reactions

This compound, as a tertiary amine oxide, is capable of undergoing a characteristic thermal elimination reaction known as the Cope elimination. masterorganicchemistry.com This reaction is a type of cycloelimination and is notable for its intramolecular nature and specific stereochemical requirements. chemistrysteps.comorganic-chemistry.org

The Cope elimination of this compound involves heating the compound, typically in an aprotic solvent, which leads to the formation of an alkene and a hydroxylamine derivative. organic-chemistry.org The reaction proceeds through a concerted, five-membered cyclic transition state. chemistrysteps.com In this transition state, the oxygen atom of the N-oxide group acts as an internal base, abstracting a proton from the beta-carbon of the ethyl group. masterorganicchemistry.comchemistrysteps.com This intramolecular proton transfer occurs simultaneously with the cleavage of the carbon-nitrogen bond and the formation of the carbon-carbon double bond. organic-chemistry.org

A key feature of the Cope elimination is its syn-stereoselectivity. chemistrysteps.comorganic-chemistry.org The reaction requires the beta-hydrogen and the dimethylamino-N-oxide group to be in a syn-periplanar conformation to allow for the formation of the cyclic transition state. chemistrysteps.com For this compound, this process yields ethene and N,N-dimethylhydroxylamine. chemistrysteps.comwikipedia.org

The reaction is thermally induced, often requiring temperatures between 120-160°C. masterorganicchemistry.comnrochemistry.com The rate of the Cope elimination is highly sensitive to the solvent used; a significant rate increase is observed when transitioning from protic to aprotic solvents like DMF or DMSO. organic-chemistry.orgnrochemistry.com In some cases, the elimination can even proceed at room temperature in polar aprotic solvents. nrochemistry.com

Research has indicated that these cycloelimination reactions can be reversible under specific conditions, establishing an equilibrium between the amine oxide, the corresponding alkene (ethene), and the hydroxylamine (N,N-dimethylhydroxylamine). acs.org

Table 3.3.1: Cope Elimination of this compound

| Reactant | Conditions | Products | Mechanism Highlights |

|---|

Interactions with Electrophiles and Nucleophiles

The reactivity of this compound with electrophiles and nucleophiles is dictated by the polar N-O bond, where the nitrogen carries a formal positive charge and the oxygen a formal negative charge. wikipedia.orgnih.gov This makes the oxygen atom a nucleophilic center and the N-oxide as a whole susceptible to reduction.

Interactions with Electrophiles:

The oxygen atom in this compound is basic (pKb ≈ 4.5) and nucleophilic, readily reacting with electrophiles. wikipedia.org

Protonation: As a weak base, it reacts with acids (a source of electrophilic protons) to form the corresponding N-hydroxy-N,N-dimethylethanaminium cation. wikipedia.org

Lewis Acids: It can act as a Lewis base, coordinating to Lewis acidic centers. For instance, heteroaromatic N-oxides are known to activate halosilanes by coordinating to the silicon atom, facilitating reactions like the Sakurai–Hosomi–Denmark-type allylation. mdpi.com

Acylating Agents: N-oxides react with acylating agents such as anhydrides or acyl halides. This is the initial step in the Polonovski reaction, which leads to the formation of an iminium ion and subsequent rearrangement or reaction. nih.gov

In the presence of very strong acids, such as fluorosulfonic acid, related N-oxides like N,N-dimethylaniline N-oxide can undergo deoxygenation. rsc.org

Interactions with Nucleophiles:

This compound can act as an oxidizing agent, and its reaction with nucleophiles often results in its deoxygenation back to the parent amine, N,N-dimethylethylamine.

Reducing Agents: The N-oxide is readily reduced by common nucleophilic reducing agents. These include complex metal hydrides like lithium aluminum hydride and sodium borohydride, as well as reductions involving zinc/acetic acid or iron/acetic acid. wikipedia.org

Catalytic Reduction: Catalytic hydrogenation can also be employed to convert the N-oxide back to the tertiary amine. wikipedia.org

While the amine N,N-dimethylethylamine itself can act as a nucleophile, its N-oxide derivative primarily functions as an oxidant in its interactions with nucleophilic species. rsc.org

Table 3.4.1: Reactivity of this compound

| Reagent Type | Example Reagent(s) | Product(s) / Interaction Type |

|---|---|---|

| Electrophile | Protic Acids (e.g., HCl) | Protonation to form R₃N⁺-OH wikipedia.org |

| Lewis Acids (e.g., SiCl₄) | Coordination/Activation mdpi.com | |

| Acylating Agents (e.g., Ac₂O) | N-O Acylation (Polonovski reaction intermediate) nih.gov |

| Nucleophile | Reducing Agents (e.g., LiAlH₄, NaBH₄) | Reduction to N,N-dimethylethylamine wikipedia.org |

Applications in Advanced Organic Synthesis and Catalysis

Role as a Reagent in Complex Molecular Synthesis

Dimethylethylamine-N-oxide functions as a mild and selective oxidizing agent in several organic transformations. Its utility as a reagent stems from the oxygen atom's nucleophilicity and its ability to participate in reactions under relatively gentle conditions. This makes it a valuable alternative to harsher oxidation methods.

One of the primary roles of amine oxides like this compound is in the oxidation of organohalides to carbonyl compounds, a process analogous to the Kornblum oxidation. researchgate.net In this type of reaction, the N-oxide acts as an oxygen-centered nucleophile. For instance, primary benzylic bromides can be converted to their corresponding aromatic aldehydes in high yields. researchgate.net The mechanism involves the N-oxide displacing the halide, followed by an elimination step facilitated by a base to yield the aldehyde and N,N-dimethylethylamine.

A notable example of a structurally similar reagent is 2-dimethylamino-N,N-dimethylaniline N-oxide, which effectively oxidizes benzylic bromides. researchgate.net The mechanism is believed to proceed through a cyclic 7-membered transition state. researchgate.netresearchgate.net This bifunctional approach, where the molecule contains both the nucleophilic oxygen and a basic site, enhances the efficiency of the elimination step. researchgate.net this compound, while lacking the intramolecular base in the same manner, still serves as an effective oxidant, often with the addition of an external base to complete the transformation.

Table 1: Application of Amine Oxides as Oxidizing Reagents

| Substrate Type | Product Type | Reagent Type | Key Feature |

|---|---|---|---|

| Primary Benzylic Halides | Aromatic Aldehydes | Amine N-Oxide | Mild alternative to Kornblum oxidation researchgate.net |

| Organic Halides | Aldehydes and Ketones | Amine N-Oxide | High selectivity and yield researchgate.net |

Catalytic Applications and Mechanistic Insights

The utility of this compound extends into the realm of catalysis, where it can influence polymerization processes and facilitate specific organic reactions, often by acting as a co-oxidant or a Lewis base.

In the field of polymer chemistry, tertiary amines and their derivatives are crucial components. The precursor to this compound, N,N-dimethylethylamine, is an established industrial catalyst for producing polyurethane resins. google.com The N-oxide itself can participate in polymerization reactions, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

In ATRP, multidentate amines are widely used as ligands to form a catalyst complex with a copper source. nih.govnih.gov This complex mediates the polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weight and low dispersity. wikipedia.orgspringernature.com Amines can also function as reducing agents in certain ATRP methods, helping to regenerate the active catalyst species. nih.gov While specific studies detailing this compound in ATRP are not abundant, its structural similarity to other effective ligands suggests its potential in this area. Furthermore, N-oxide containing polymers have been intentionally synthesized to enhance properties like electron mobility in semiconducting polymers. rsc.org

This compound is particularly useful as a sacrificial co-oxidant in catalytic cycles. wikipedia.org A prime example is its use in oxidation reactions catalyzed by transition metals, such as those involving osmium tetroxide or tetrapropylammonium (B79313) perruthenate (TPAP). In these processes, the primary catalyst oxidizes a substrate (e.g., an alcohol to an aldehyde) and is converted to a lower, inactive oxidation state. This compound then re-oxidizes the metal catalyst back to its active state, allowing the catalytic cycle to continue with only a substoichiometric amount of the expensive or toxic primary oxidant. rsc.orgnih.gov

Mechanistically, the N-O bond is cleaved, transferring the oxygen atom to the reduced catalyst. This sacrificial role is a cornerstone of many modern, efficient oxidation protocols. For example, N-methylmorpholine N-oxide (NMO) is famously used in the Upjohn dihydroxylation (with OsO₄) and the Ley-Griffith oxidation (with TPAP). nih.gov N,N,N′,N′-Tetramethylethylenediamine dioxide (TMEDAO2), a related N-oxide, has been shown to be an effective and atom-economical co-oxidant for Ley-Griffith oxidations. rsc.org

Table 2: Mechanistic Roles in Catalytic Transformations

| Catalytic Process | Role of N-Oxide | Mechanistic Step | Example System |

|---|---|---|---|

| Ley-Griffith Oxidation | Sacrificial Co-oxidant | Re-oxidizes Ru(V) to Ru(VII) | TPAP/N-Oxide rsc.org |

| Upjohn Dihydroxylation | Sacrificial Co-oxidant | Re-oxidizes Os(VI) to Os(VIII) | OsO₄/N-Oxide nih.gov |

| Atom Transfer Radical Polymerization (ATRP) | Ligand/Reducing Agent | Forms complex with Cu catalyst; regenerates active state | Cu/Amine Ligand nih.govnih.gov |

Catalysis in Polymerization Processes

Utilization in Green Chemical Processes

The application of this compound as a terminal oxidant aligns well with the principles of green chemistry. Its use allows for the replacement of stoichiometric amounts of hazardous heavy metal oxidants (like chromates) with catalytic systems.

The key advantage is atom economy. In a catalytic oxidation, the true oxidant is a species like this compound, which breaks down into the desired oxygen atom and the benign tertiary amine, N,N-dimethylethylamine. rsc.org This can often be recycled. For instance, research on N,N,N′,N′-Tetramethylethylenediamine dioxide (TMEDAO2) in tandem oxidation-Wittig reactions highlights the ability to perform these reactions under open atmosphere conditions, avoiding the need for anhydrous solvents and inert atmospheres, which simplifies procedures and reduces waste. rsc.org These N-oxides are often highly soluble in water, opening the possibility for aqueous-based reaction media, further enhancing the green credentials of the process. wikipedia.orgresearchgate.net

Precursor for Hydroxylamine (B1172632) Derivatives

This compound can serve as a precursor for the synthesis of N,N-dimethylethylhydroxylamine. While the oxidation of tertiary amines to N-oxides is a more common transformation, the reduction of N-oxides can yield the corresponding N,N-disubstituted hydroxylamines. wikipedia.orgorgsyn.org This transformation represents a formal reduction of the N-O bond.

The synthesis of hydroxylamine derivatives is important as they are valuable intermediates in organic chemistry. For example, they can be used in the synthesis of nitrones through oxidation or can be prepared by the alkylation of hydroxylamine. wikipedia.org The reduction of an amine oxide like this compound provides a direct route to the corresponding hydroxylamine. While less frequently employed than other methods, such as the oxidation of secondary amines, it remains a viable synthetic pathway. umsl.edu For example, hydroxylamine derivatives are key starting materials for creating molecular chaperones and other biologically active molecules. google.com

Environmental Chemistry and Biotransformation Pathways

Abiotic Environmental Degradation Processes

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For DMEAO, this primarily involves atmospheric reactions.

Information regarding the direct atmospheric degradation of Dimethylethylamine-N-oxide is limited. However, the atmospheric fate of its precursor, N,N-dimethylethylamine (DMEA), is well-studied. Vapor-phase DMEA is degraded in the atmosphere through reactions with photochemically-produced hydroxyl (OH) radicals. nih.govnih.gov The estimated half-life for this reaction is approximately 5 hours, calculated from a rate constant of 7.7 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This rapid degradation of the parent amine suggests that its atmospheric emissions are a primary source of potential secondary pollutants. nilu.comhw.ac.uk The atmospheric photo-oxidation of tertiary amines like DMEA is dominated by the abstraction of a hydrogen atom by the OH radical, leading to the formation of various products, including amides and imines. nilu.comrsc.org

Direct photolysis is a process where a molecule breaks down after absorbing light. For a compound to undergo direct photolysis in the atmosphere, it must absorb light at wavelengths greater than 290 nm. nih.gov The precursor, N,N-dimethylethylamine, does not possess chromophores that absorb in this region of the solar spectrum and is therefore not expected to be susceptible to direct photolysis. nih.gov

While direct photolysis of the N-oxide is not extensively documented, some N-oxide transformation products of other tertiary amines have been found to be stable under solar photolysis conditions. ird.fr However, photo-oxidation, involving reactions with other atmospheric species initiated by sunlight, remains a potential degradation pathway. For instance, the autoxidation of tertiary amines can be initiated by sunlight, leading to the formation of N-oxide and N-desmethyl products through a mechanism involving electron transfer to molecular oxygen. researchgate.net

Atmospheric Oxidation by Hydroxyl Radicals

Biotransformation in Biological Systems

This compound is a significant biotransformation product of N,N-dimethylethylamine (DMEA) in biological systems.

In humans and other mammals, DMEA is extensively metabolized, with the primary pathway being N-oxidation to form this compound (DMEAO). nih.govhealthcouncil.nlcapes.gov.brnih.gov Studies on volunteers exposed to DMEA showed that, on average, DMEAO accounted for about 90% of the total amount of DMEA and DMEAO excreted in urine. nih.govnih.gov This indicates that N-oxidation is the major metabolic fate of DMEA. healthcouncil.nlcapes.gov.br The process is a detoxification pathway, converting the amine into a more polar, water-soluble, and easily excretable compound. hyphadiscovery.comresearchgate.net

Table 1: Metabolic Half-life of DMEA and DMEAO in Humans

| Compound | Plasma Half-life (hours) | Urinary Excretion Half-life (Phase 1, hours) | Urinary Excretion Half-life (Phase 2, hours) |

|---|---|---|---|

| N,N-dimethylethylamine (DMEA) | 1.3 | 1.5 | 7 |

| This compound (DMEAO) | 3.0 | 2.5 | 8 |

Source: Data from human volunteer studies. nih.gov

The enzymatic N-oxidation of tertiary amines like DMEA is primarily catalyzed by a class of enzymes known as Flavin-containing monooxygenases (FMOs). healthcouncil.nlscirp.org These microsomal enzymes use NADPH and molecular oxygen to oxygenate nucleophilic nitrogen atoms. hyphadiscovery.comscirp.orgwikipedia.org FMOs are considered xenobiotic detoxification catalysts, converting lipophilic compounds into more polar metabolites. wikipedia.org

There are five functional FMOs in humans, with FMO3 being the most prominent form in the adult liver, the primary site of xenobiotic metabolism. hyphadiscovery.commdpi.comturkjps.org FMO3 is known to catalyze the N-oxygenation of a wide range of tertiary amines. hyphadiscovery.comresearchgate.netnih.gov The catalytic cycle involves the reduction of the FAD prosthetic group by NADPH, followed by reaction with oxygen to form a C4a-hydroperoxyflavin intermediate, which then transfers an oxygen atom to the amine substrate. mdpi.comxiahepublishing.com The N-oxidation of most acyclic aliphatic tertiary amines is catalyzed almost exclusively by FMOs. annualreviews.org

The main metabolic pathway for DMEA is its direct conversion to DMEAO. nih.govhealthcouncil.nlcapes.gov.br

DMEA → DMEAO

Studies in humans have shown that after exposure, DMEA is rapidly absorbed and biotransformed into DMEAO. nih.govsmolecule.com This N-oxide is the principal metabolite found in both plasma and urine. nih.govnih.gov Other potential metabolic pathways for tertiary amines, such as C-oxidative dealkylation, appear to be minor routes for DMEA metabolism. healthcouncil.nl Urinary excretion data from exposed individuals did not show significant increases in dealkylated products like dimethylamine (B145610) or methylethylamine, confirming that N-oxidation is the predominant pathway. healthcouncil.nlcapes.gov.brnih.gov

Role of Flavin-Containing Monooxygenases (FMOs)

Biodegradation Pathways in Aerobic and Anaerobic Conditions

The biodegradation of this compound (DMEAO) is understood through the study of related amine oxides and its precursor, N,N-dimethylethylamine. Amine oxides as a class of compounds are generally considered to be readily biodegradable under both aerobic and anaerobic conditions. researchgate.net

Aerobic Biodegradation: Under aerobic conditions, amine oxide-based surfactants are typically subject to rapid and extensive degradation. The primary biodegradation pathway involves the conversion of the molecule into carbon dioxide, water, and biomass. researchgate.net While specific studies on the aerobic biodegradation of pure DMEAO are not extensively documented, the biotransformation of its parent compound, N,N-dimethylethylamine, is known to produce DMEAO. nih.gov The general pathway for amine oxides suggests that subsequent degradation would involve the cleavage of the N-O bond and the breakdown of the alkyl chains. For other amine-containing compounds, common aerobic biotransformation reactions include N-dealkylation, N-acetylation, and N-succinylation. acs.org In wastewater treatment simulations, nitrification conditions have been shown to be effective in reducing the precursors to N-nitrosodimethylamine (NDMA), a related but distinct transformation process. acs.org

Anaerobic Biodegradation: Under anaerobic conditions, amine oxides are also biodegradable. researchgate.net Specific research has demonstrated that N,N-dimethylethylamine can be degraded by pure cultures of Methanosarcina barkeri, a methanogenic archaeon. nih.govnih.gov This suggests a potential pathway for the anaerobic breakdown of its N-oxide derivative. For other organic pollutants, anaerobic degradation can proceed via different terminal electron-accepting processes, including methanogenic, sulfate-reducing, or nitrate-reducing conditions, although some compounds prove recalcitrant under these conditions. nih.gov The degradation of related tertiary amines often involves demethylation. For instance, the bacterial enzyme Trimethylamine (B31210) N-oxide (TMAO) demethylase facilitates an oxygen-independent demethylation of TMAO to produce dimethylamine and formaldehyde (B43269). nih.gov

Table 1: Summary of Biodegradation Conditions for Amine Oxides and Precursors

| Condition | Process | Organisms/Pathways | Result | Source(s) |

|---|---|---|---|---|

| Aerobic | General Amine Oxide Degradation | Not specified | Conversion to CO₂, H₂O, and biomass | researchgate.net |

| Precursor Biotransformation | Not specified | N,N-dimethylethylamine → this compound | nih.gov | |

| General Amine Biotransformation | Activated Sludge Microorganisms | N-dealkylation, N-acetylation, N-succinylation | acs.org | |

| Anaerobic | General Amine Oxide Degradation | Not specified | Biodegradable | researchgate.net |

| Precursor Degradation | Methanosarcina barkeri | Degradation of N,N-dimethylethylamine | nih.govnih.gov | |

| TMAO Demethylation | TMAO demethylase (Tdm) | TMAO → Dimethylamine + Formaldehyde | nih.gov |

Comparative Biotransformation Studies with Related Amine Oxides (e.g., Trimethylamine-N-oxide)

The biotransformation of this compound can be contextualized by comparing it with other well-studied amine oxides, most notably Trimethylamine-N-oxide (TMAO) and long-chain amine oxides like Dodecyldimethylamine oxide (DDAO).

Trimethylamine-N-oxide (TMAO): TMAO is a significant metabolite in many marine and terrestrial animals. Its biotransformation is closely linked to gut microbiota. bevital.nomdpi.com Dietary precursors such as choline (B1196258) and L-carnitine are metabolized by gut bacteria into trimethylamine (TMA). bevital.nomdpi.com This TMA is then absorbed and transported to the liver, where it is oxidized by the enzyme flavin-containing monooxygenase 3 (FMO3) into TMAO. wikipedia.org A key metabolic pathway for TMAO itself is its reduction back to TMA, which can occur in various tissues and is also carried out by gut bacteria. wikipedia.org Additionally, a specific bacterial enzyme, TMAO demethylase, can break down TMAO into dimethylamine and formaldehyde in an oxygen-independent manner. nih.gov

Dodecyldimethylamine oxide (DDAO): Comparative studies on DDAO, a long-chain amine oxide surfactant, reveal several metabolic pathways that may be relevant for DMEAO. In studies involving rats, rabbits, and humans, DDAO was found to undergo extensive biotransformation. nih.gov The identified metabolic pathways included:

Omega (ω-) and Beta (β-) oxidation: Shortening of the long alkyl chain. nih.gov

Amine oxide reduction: Conversion of the N-oxide back to the corresponding tertiary amine. nih.gov

Aliphatic mid-chain hydroxylation: Introduction of a hydroxyl group onto the alkyl chain. nih.gov The major metabolites identified were N,N-Dimethyl-4-aminobutyric acid and its N-oxide, indicating that the alkyl chain was significantly degraded. nih.gov

General Amine Biotransformation: Broader studies on amine-containing micropollutants in activated sludge show that N-oxidation is a primary transformation reaction, alongside N-dealkylation. acs.org This indicates that the formation of N-oxides from tertiary amines is a common environmental and metabolic process. The reverse reaction, the reduction of the N-oxide, is also a critical step, particularly under bioreductive (hypoxic) conditions, which can influence the compound's persistence and activity. nih.gov

Table 2: Comparative Biotransformation of Amine Oxides

| Compound | Precursor(s) | Key Transformation Pathways | Key Metabolites | Source(s) |

|---|---|---|---|---|

| This compound (DMEAO) | N,N-dimethylethylamine | N-oxidation (formation) | - | nih.gov |

| Trimethylamine-N-oxide (TMAO) | Trimethylamine (from Choline, Carnitine) | N-oxidation, Reduction to TMA, Demethylation | Trimethylamine, Dimethylamine, Formaldehyde | nih.govwikipedia.org |

| Dodecyldimethylamine oxide (DDAO) | Dodecyldimethylamine | ω- & β-oxidation, N-oxide reduction, Hydroxylation | N,N-Dimethyl-4-aminobutyric acid and its N-oxide | nih.gov |

Environmental Fate and Transport Mechanisms

The environmental fate and transport of this compound are largely inferred from its chemical structure and the behavior of its parent amine, N,N-dimethylethylamine, as well as other amine oxides.

Mobility and Transport: N,N-dimethylethylamine is volatile and, in its pure form, is expected to be mobile in the environment. thermofisher.comfishersci.com However, its fate in water is governed by its pKa of 10.16. nih.gov This means that in typical environmental waters (pH 5-9), it will exist almost entirely in its protonated, cationic form. This ionic state significantly reduces its volatility from water surfaces and its adsorption to sediment and suspended solids is not expected to be significant. nih.gov

As an N-oxide, this compound is expected to be less volatile and more water-soluble than its parent amine. Amine oxides are generally nonvolatile. researchgate.net Its high water solubility and low potential for adsorption suggest it will be mobile in the aqueous phase. Transport will primarily be governed by water movement.

Atmospheric Fate: While DMEAO itself is not expected to be volatile, its precursor, N,N-dimethylethylamine, can enter the atmosphere. Once there, it is subject to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 5 hours. nih.gov It is not expected to be degraded by direct photolysis from sunlight. nih.gov Amines in the atmosphere can also react with other oxidants like ozone (O₃) and nitrate (B79036) radicals (NO₃•) and may contribute to the formation of secondary organic aerosols. rsc.org

Theoretical and Computational Studies of Dimethylethylamine N Oxide

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of amine oxides. These methods provide insights into electron distribution, bond characteristics, and molecular orbitals, which are foundational to a molecule's reactivity.

The defining feature of Dimethylethylamine-N-oxide is the N-O bond, which is best described as a coordinate covalent or dative bond. Computational studies on analogous amine N-oxides confirm the zwitterionic N⁺-O⁻ character of this bond, leading to a high dipole moment and significant water solubility. mdpi.com DFT calculations on Trimethylamine-N-oxide (TMAO), a close structural analog, and Pyridine (B92270) N-oxide (PNO) highlight the electronic nature of this functional group. While both possess polar N-O bonds, the dipole moment of aliphatic amine oxides like TMAO is experimentally and computationally shown to be higher than that of aromatic N-oxides like PNO, where the negative charge on the oxygen can be delocalized into the aromatic ring. mdpi.com

In this compound, the electron-donating nature of the two methyl and one ethyl group attached to the nitrogen atom enhances the electron density at the nitrogen, which in turn influences the polarity and strength of the N-O bond. The N-O bond dissociation enthalpy (BDE) is a key descriptor of its strength. Computational studies have explored a range of N-O BDEs for various amine oxides, finding values spanning approximately 40 kcal/mol, which reflects the influence of the substituents attached to the nitrogen. mdpi.com For instance, DFT calculations have been used to compare the energetics of oxygen transfer between different amines, predicting that the reaction between pyridine and TMAO to form PNO and trimethylamine (B31210) is exothermic, indicating a more stable N-O bond in PNO compared to TMAO. mdpi.com The introduction of an ethyl group in place of a methyl group is expected to have a subtle, though not dramatic, effect on these electronic properties.

Table 1: Comparison of Calculated Properties for Trimethylamine N-oxide (TMAO) and Pyridine N-oxide (PNO) Data sourced from DFT [M06/6-311G+(d,p)] calculations. mdpi.com

| Property | Trimethylamine N-oxide (TMAO) | Pyridine N-oxide (PNO) |

| Dipole Moment (Debye) | 4.94 | 4.39 |

| N-O Bond Dissociation Enthalpy (kcal/mol) | 51-54 (Calculated Range) | 60-64 (Calculated Range) |

This table illustrates the typical electronic differences between aliphatic and aromatic N-oxides. This compound is expected to have properties closely resembling those of TMAO.

While basic spectroscopic methods like NMR and IR are used for routine identification, theoretical calculations can predict more complex spectroscopic features and explain their origins. Time-dependent DFT (TD-DFT) calculations, for example, can be employed to predict the UV-visible absorption spectra of molecules. nih.gov For amine oxides, these calculations can help understand the electronic transitions, including the n→π* and π→π* transitions in aromatic N-oxides. nih.gov

For this compound, which lacks an extensive chromophore, the primary application would be the prediction of vibrational spectra (IR and Raman). DFT calculations can accurately predict vibrational frequencies corresponding to specific bond stretches, bends, and torsions. A particularly important feature is the N-O stretching frequency. Furthermore, computational models can predict how these frequencies shift upon interaction with solvents. For instance, ab initio molecular dynamics simulations of TMAO in water show that the strong hydrogen bonds formed between the N-oxide oxygen and water molecules significantly impact the vibrational dynamics of the associated water. amolf.nl The O-D stretching vibration of HDO molecules hydrogen-bonded to TMAO is red-shifted and has a shorter vibrational lifetime compared to bulk water, which is attributed to efficient coupling with the vibrational modes of the N-oxide. amolf.nl These computational approaches allow for a detailed interpretation of experimental spectra beyond simple peak assignment.

Electronic Structure and Bonding Analysis

Molecular Dynamics Simulations for Reaction Mechanisms

The primary thermal reaction of tertiary amine oxides lacking alpha-unsaturation is the Cope elimination, an intramolecular syn-elimination that produces an alkene and a hydroxylamine (B1172632). numberanalytics.comlibretexts.org This reaction proceeds through a five-membered cyclic transition state. wikipedia.org

Molecular dynamics (MD) simulations, particularly those using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, have been pivotal in elucidating the detailed mechanism of the Cope elimination. researchgate.netnih.govacs.org In a QM/MM simulation, the reacting species (the amine oxide) is treated with a high-level quantum mechanical method, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. This approach allows for the simulation of a reaction within a realistic, explicitly solvated environment.

For the Cope elimination of N,N-dimethyl-3-phenyl-2-butylamine oxide, QM/MM simulations have been used to construct two-dimensional free-energy maps, which successfully locate the reactants, transition state, and products on the potential energy surface. acs.org These simulations confirm the concerted nature of the reaction, where the C-H and C-N bond breaking and C=C bond formation occur simultaneously within a planar, five-membered transition state. numberanalytics.comacs.org This methodology provides activation free energies (ΔG‡) that are in close agreement with experimental values. researchgate.net

Theoretical studies have also investigated the reverse of this process, known as the reverse Cope elimination, where a hydroxylamine adds to an alkene or alkyne. nih.govnih.gov DFT calculations on these reactions have been used to analyze the transition states and explain the observed reactivity differences between alkene and alkyne substrates. nih.gov

Computational Modeling of Solvation Effects on Reactivity

The Cope elimination is famously sensitive to solvent effects, with reaction rates increasing by as much as a million-fold when switching from a protic solvent like water to a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org Computational modeling has been essential in explaining this dramatic acceleration.

QM/MM simulations have definitively shown that the rate enhancement in aprotic solvents is primarily due to the destabilization of the reactant state rather than stabilization of the transition state. researchgate.netnih.govacs.org The highly polar N-oxide oxygen atom of the reactant is a strong hydrogen-bond acceptor. In protic solvents like water, it is strongly solvated, forming multiple stable hydrogen bonds (simulations show the amine oxide oxygen accepts three hydrogen bonds from water). researchgate.netacs.org This strong solvation significantly stabilizes the reactant. The transition state, being more charge-diffuse, is less effectively solvated (accepting only one to two weaker hydrogen bonds). researchgate.netacs.org Consequently, the activation energy barrier is substantially higher in water. In aprotic solvents like THF or DMSO, which cannot act as hydrogen-bond donors, the reactant is much less stabilized, leading to a lower activation barrier and a much faster reaction. While continuum solvation models can capture some of this effect, only QM/MM simulations with explicit solvent molecules have been able to quantitatively reproduce the large rate increases observed experimentally. nih.govacs.org

This understanding is reinforced by ab initio molecular dynamics (AIMD) simulations of TMAO in water. These studies reveal that TMAO forms strong, long-lived, and highly directional hydrogen bonds with approximately three surrounding water molecules. nih.govaip.orgnih.gov This strong interaction is key to understanding how water molecules mediate the properties and reactivity of amine oxides. aip.org

Table 2: Calculated and Experimental Free Energies of Activation (ΔG‡) for Cope Elimination in Different Solvents Data for threo-N,N-dimethyl-3-phenyl-2-butylamine oxide. acs.org

| Solvent | ΔG‡ (calc, QM/MM) (kcal/mol) | ΔG‡ (exp) (kcal/mol) | Relative Rate (vs. Water) |

| Water | 27.2 | 26.9 | 1 |

| DMSO | 18.9 | 19.9 | ~10⁶ |

| THF | 19.1 | - | ~10⁵ |

Prediction of Reactivity and Selectivity Profiles

Computational models are highly effective at predicting the reactivity and selectivity of reactions involving amine oxides.

Reactivity: As established, the dominant thermal reactivity of this compound is the Cope elimination. The reactivity profile is heavily dictated by the solvent, a phenomenon well-predicted by QM/MM simulations. acs.org Beyond thermal decomposition, other aspects of reactivity can be predicted. For instance, DFT calculations using parameters like the Average Local Ionization Energy (ALIE) on the nitrogen atom's surface can reliably predict the most susceptible nitrogen site for N-oxidation in molecules with multiple amine groups. researchgate.net This allows for the creation of a risk scale to categorize a nitrogen's vulnerability to oxidation. researchgate.net

Selectivity: The Cope elimination is characterized by high selectivity, which is also predictable through computational analysis of the transition state.

Stereoselectivity: The reaction proceeds via a syn-periplanar transition state, meaning the abstracted proton and the departing hydroxylamine group are on the same side of the C-C bond. numberanalytics.comwikipedia.org Computational modeling of the five-membered cyclic transition state confirms that this geometry is energetically favored, thus explaining the observed syn-elimination stereospecificity.

Regioselectivity: When multiple, non-equivalent β-hydrogens are available for abstraction, the Cope elimination typically follows Hofmann's rule, forming the sterically least substituted alkene. libretexts.org This is because the transition state leading to the less-substituted alkene experiences fewer steric clashes. libretexts.org For this compound, the β-hydrogens are on a methyl group and an ethyl group's methylene (B1212753). The elimination involving the ethyl group's β-hydrogens is the only pathway that produces a stable alkene (ethylene), while abstraction from a methyl group would lead to a highly unstable carbene intermediate, which is not a feature of the standard Cope mechanism. Therefore, the predicted and observed product is ethylene.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatographic methods coupled with mass spectrometry are indispensable for the analysis of Dimethylethylamine-N-oxide, particularly in mechanistic studies where separation and quantification from complex mixtures are required.

Gas Chromatography-Mass Spectrometry (GC-MS): The analysis of amine oxides like this compound by GC-MS often requires a derivatization step due to their low volatility and polar nature. A common approach involves the reduction of the N-oxide back to its corresponding tertiary amine (N,N-Dimethylethylamine) prior to analysis. For instance, a method developed for the related compound, trimethylamine (B31210) N-oxide (TMAO), utilizes titanium(III) chloride for this reduction. nih.gov The resulting volatile amine can then be readily analyzed by capillary gas chromatography. Alternatively, derivatization agents can be used to form less polar, more volatile derivatives suitable for GC analysis. For example, p-toluenesulfonyl chloride has been used to form tosylamide derivatives of related secondary amines. nih.gov The coupling with a mass spectrometer allows for sensitive detection and quantification, often using stable isotope-labeled internal standards to ensure high reproducibility and accuracy. nih.gov Headspace GC-MS (HS-GC/MS) has also been shown to be a superior method for analyzing volatile amines in aqueous samples, as it can offer lower detection limits and better recovery without extensive sample pretreatment like distillation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, and particularly its tandem version (LC-MS/MS), is a powerful tool for analyzing this compound without the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation mode of choice, as it is well-suited for retaining and separating highly polar compounds like amine oxides. faimallusr.commdpi.com This technique has been successfully applied to the quantification of the biomarker TMAO in biological fluids like plasma. faimallusr.comnih.govwardelab.com The use of a triple quadrupole or a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), allows for highly selective and sensitive detection. nih.govchemetrix.co.za Multiple Reaction Monitoring (MRM) is a common acquisition mode in LC-MS/MS for quantitative studies, where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. faimallusr.com For example, in the analysis of TMAO, transitions like m/z 76.1 to 58.066/59.073 are monitored. nih.gov This high selectivity is crucial for mechanistic studies, enabling the accurate tracking of reactants, intermediates, and products in complex reaction mixtures. lcms.cz

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound and for studying its dynamic behavior in solution.

Structural Elucidation: One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the two methyl groups (a singlet). The ¹³C NMR spectrum would correspondingly show distinct signals for the four carbon atoms. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm connectivity between protons and carbons, providing irrefutable proof of the structure. solubilityofthings.com

Dynamic and Mechanistic Studies: NMR is particularly powerful for studying dynamic processes. For instance, the pKₐ value of N-alkyl-N,N-dimethylamine-N-oxides has been determined by monitoring the pH-dependent chemical shifts in ¹H and ¹³C NMR spectra. researchgate.net The chemical shifts of the methyl and methylene (B1212753) groups attached to the nitrogen atom are particularly sensitive to protonation, exhibiting a sigmoidal dependence on pH. researchgate.net This allows for the precise determination of the equilibrium constant for the protonation of the N-oxide group. Such studies provide critical insights into the acid-base chemistry of the molecule, which is fundamental to its behavior in many chemical and biological systems. ¹⁵N NMR can also be a valuable tool, as the nitrogen chemical shift is highly sensitive to its chemical environment, including solvent effects and hydrogen bonding. ipb.ptweebly.comuw.edu.pl

| NMR Technique | Application for this compound | Information Obtained | Reference |

| ¹H and ¹³C NMR | Structural Confirmation & pKₐ Determination | Chemical environment of protons and carbons, molecular structure, acid-base equilibrium. | researchgate.netjchps.com |

| 2D COSY | Structural Elucidation | Correlation between coupled protons, confirming the ethyl group structure. | solubilityofthings.com |

| 2D HSQC/HMQC | Structural Elucidation | Correlation between protons and directly attached carbons. | solubilityofthings.comorganicchemistrydata.org |

| ¹⁵N NMR | Study of Solute-Solvent Interactions | Information on hydrogen bonding and polarity effects at the nitrogen center. | weebly.comuw.edu.pl |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a key analytical tool for real-time monitoring of reactions involving this compound and for identifying unknown products and intermediates. purdue.edu

The high sensitivity and selectivity of MS, especially when coupled with a chromatographic inlet (GC-MS or LC-MS), allow for the detection of trace-level species in a reaction mixture. nih.gov In mechanistic studies, MS can be used to follow the consumption of reactants and the formation of this compound over time. High-resolution mass spectrometry (HRMS), using instruments like TOF or Orbitrap analyzers, provides highly accurate mass measurements, which facilitate the determination of elemental compositions for unknown products or transient intermediates. nih.govchemetrix.co.za

Tandem mass spectrometry (MS/MS) is used for structural validation. purdue.edu By selecting a specific ion (e.g., the molecular ion of a potential product) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This "fingerprint" can be compared to that of a known standard or used to deduce the structure of an unknown. For example, the fragmentation of related tertiary amine precursors often yields a diagnostic ion corresponding to the dimethylamine (B145610) structure. chemetrix.co.za This approach is vital for confirming the identity of this compound in a complex matrix and for elucidating the structures of byproducts formed during its synthesis or degradation.

Spectroscopic Analysis in Solution and Interfacial Systems

The behavior of this compound in solution, particularly its aggregation and interaction at interfaces, can be investigated using specialized spectroscopic techniques. While this compound itself has a short alkyl chain, the principles are well-demonstrated by its longer-chain analogs, which are known surfactants.

Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for probing the structure of materials on a nanometer scale and is exceptionally well-suited for studying the size, shape, and aggregation behavior of surfactant micelles in solution. epj-conferences.orguc.edu Studies on a related compound, N-dodecyl-N,N-dimethylamine N-oxide (DDAO), have used SANS to investigate the solubilization of lipid bilayers. nih.govsav.sk These studies revealed that the surfactant induces changes in the shape of mixed micelles, transitioning from bilayer fragments to rod-like and then to globular (spheroidal) micelles as the surfactant-to-lipid molar ratio increases. nih.govsav.sk The use of contrast variation, by exchanging hydrogen with deuterium (B1214612) in the solvent, is a key advantage of SANS, allowing different parts of a complex assembly to be highlighted. epj-conferences.orgjst.go.jp This methodology could be applied to study the interaction of this compound with other molecules and its potential to form small aggregates or influence the structure of other self-assembling systems.

| Molar Ratio (DDAO:DOPC) | Observed Particle Shape | Reference |

| Up to 1.5 | Bilayers or bilayer fragments | nih.govsav.sk |

| 2.5 - 3.5 | Rod-like (tubular/cylindric) micelles | nih.govsav.sk |

| > 4 | Globular (spheroid) micelles | nih.govsav.sk |

Application of Electrochemical Methods for Mechanistic Investigations

Electrochemical methods can provide valuable insights into the redox chemistry of this compound and the mechanisms of reactions in which it participates. These techniques are highly sensitive to electron transfer processes.

An example of this application is the development of electrochemical biosensors for the related metabolite, TMAO. nih.gov In one such biosensor, the enzyme TMAO-reductase is immobilized on an electrode. The enzyme catalyzes the reduction of TMAO, a process that is mediated by an electron shuttle like methyl viologen. The electrochemical regeneration of the mediator at the electrode surface produces a current that is proportional to the TMAO concentration. nih.gov The sensor operates at a specific potential (e.g., -0.8 V vs. Ag/AgCl), where the reduction of the mediator is recorded. nih.gov

By analogy, similar electrochemical systems could be designed to study this compound. Cyclic voltammetry could be used to determine its redox potential and to investigate the kinetics of its electron transfer reactions. Such studies are critical for understanding its role in electrochemical processes, such as its potential effect on CO₂ reduction catalysis where related cations have been shown to influence reaction kinetics. acs.org These methods can help elucidate reaction mechanisms by identifying electron transfer steps and quantifying their rates.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Substituted Dimethylethylamine-N-oxides

The synthesis of tertiary amine N-oxides is most commonly achieved through the direct oxidation of the corresponding tertiary amine. thieme-connect.de Traditional methods often employ oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.deacs.org However, future research must focus on developing novel, more efficient, and selective synthetic methodologies, particularly for introducing functional substituents onto the dimethylethylamine-N-oxide scaffold.

Future work should explore greener synthetic routes. researchgate.net This includes the use of molecular oxygen as a sole oxidant with a catalyst, such as ruthenium trichloride (B1173362), or employing aqueous hydrogen peroxide with recyclable catalysts like tungstate-exchanged layered double hydroxides. researchgate.net These methods promise quantitative yields at room temperature, aligning with the principles of sustainable chemistry. researchgate.net

A significant challenge lies in the regioselective and stereoselective introduction of substituents. The development of modular methods to synthesize C₂-symmetric chiral pyridine-N,N'-dioxides from tertiary amines demonstrates a pathway toward creating complex, optically pure N-oxides. rsc.org Applying similar strategies to create a library of substituted dimethylethylamine-N-oxides could unlock new applications. Research into the oxidation of N-benzyl proline derivatives has shown that diastereoselectivity can be controlled by intramolecular hydrogen bonding, a principle that could be extended to engineer specific stereoisomers of functionalized dimethylethylamine-N-oxides. liverpool.ac.ukresearchgate.net

Table 1: Comparison of Oxidation Methods for Tertiary Amines

| Oxidant/Catalyst System | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Environmentally benign byproduct (water) | Water or alcohol solutions | liverpool.ac.uk |

| m-Chloroperoxybenzoic acid (m-CPBA) | Highly effective and widely used | Dichloromethane, -78 °C to RT | rsc.orgresearchgate.net |

| Ruthenium trichloride / O₂ | Uses molecular oxygen as the ultimate oxidant | Alkaline pH, Acetonitrile/water | researchgate.net |

| Tungstate-exchanged LDH / H₂O₂ | Green process, recyclable catalyst | Room temperature, Water | researchgate.net |

This table is interactive and can be sorted by column.

Elucidation of Complex Reaction Mechanisms and Stereochemical Control

Understanding the mechanisms of reactions involving amine N-oxides is crucial for controlling their outcomes, especially in stereoselective synthesis. Future research should focus on a deeper mechanistic elucidation for reactions where this compound or its derivatives act as reactants, intermediates, or catalysts.

Recent studies on the diastereoselective [3 + 2] cycloaddition between tertiary amine N-oxides and alkenes have utilized Density Functional Theory (DFT) calculations to postulate that the observed high diastereoselectivity is governed by steric considerations in the transition state. acs.org Applying similar integrated experimental and computational approaches to reactions involving substituted dimethylethylamine-N-oxides would enable precise control over the formation of complex stereocenters.

Furthermore, the concept of through-space chirality transfer, observed in the oxidation of rotaxane-based tertiary amines to achieve high diastereoselectivity (up to 95%), presents an exciting and underexplored avenue. researchgate.netresearchgate.net Investigating whether chiral auxiliaries or environments can similarly influence the stereochemical outcome of reactions at a non-chiral this compound center is a key future direction. This could lead to the development of novel asymmetric transformations where chirality is induced rather than pre-installed.

Table 2: Examples of Stereocontrol in Amine N-Oxide Synthesis

| Reaction Type | Chiral Influence | Achieved Selectivity | Investigational Tool | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Substrate stereocenters | up to >20:1 dr | DFT Calculations | acs.org |

| Oxidation of Rotaxane Amine | Chiral wheel component | up to 95% ds | Optimized Structures | researchgate.net |

This table is interactive and can be sorted by column. dr: diastereomeric ratio; ds: diastereoselectivity.

Expansion of Catalytic Applications in Asymmetric Synthesis

Chiral N-oxides are powerful tools in asymmetric catalysis, acting as Lewis basic organocatalysts or as ligands for metal complexes. rsc.orgresearchgate.net While pyridine (B92270) N-oxides have been extensively studied, the potential of aliphatic amine N-oxides like this compound remains largely untapped. Future research should aim to design and synthesize chiral derivatives of this compound and explore their catalytic activity.

A promising approach is the development of chiral DMAP-N-oxide analogues where an amino acid provides the chiral scaffold. nih.govresearchgate.net These have proven to be efficient catalysts for asymmetric acyl transfer reactions, such as the Steglich rearrangement, affording products with excellent enantioselectivities (up to 97% ee). nih.gov A similar design strategy, incorporating a chiral element into the this compound structure, could yield novel and effective organocatalysts.

Furthermore, the N-O group can coordinate with metal ions, making chiral N-oxides effective ligands in metal-catalyzed asymmetric reactions. researchgate.net For instance, novel tertiary amine-derived C₂-symmetric chiral pyridine-N,N'-dioxide ligands have been used in Nickel(II)-catalyzed Friedel-Crafts alkylations, achieving high yields and up to 99% ee. rsc.org Developing chiral this compound based ligands could expand the toolbox for asymmetric synthesis, potentially offering unique reactivity and selectivity in reactions like allylation, aldol (B89426) additions, and epoxidations. researchgate.netresearchgate.net

Table 3: Asymmetric Reactions Catalyzed by N-Oxides

| Reaction | Catalyst Type | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Chiral Py-2NO-Ni(II) complex | Low | up to 92 | up to 99 | rsc.org |

| Steglich Rearrangement | Chiral DMAP-N-oxide | Not specified | up to 97 | up to 97 | nih.gov |

| Aldehyde Allylation | Chiral Bipyridine N,N'-dioxide | 0.01 - 0.1 | High | up to 98 | researchgate.net |

This table is interactive and can be sorted by column.

In-depth Studies of Environmental Degradation Kinetics and Pathways

Amine oxides are used in various consumer and industrial products, making their environmental fate a critical area of study. researchgate.net While amine oxide-based surfactants are generally considered readily biodegradable under aerobic conditions, comprehensive studies on the specific degradation kinetics and pathways for this compound are needed. researchgate.netnih.gov

Future research should investigate both biotic and abiotic degradation routes. Aerobic biodegradation studies have shown that the molecular structure of amine oxides can affect their degradation rates. ekb.eg In-depth analysis of the metabolites formed during the biodegradation of this compound is necessary to ensure they are environmentally benign. Some N-oxide transformation products have been found to be stable under solar photolysis and aerobic biodegradation, highlighting the need to study the entire degradation cascade. ird.fr

Abiotic degradation, particularly indirect photodegradation in surface waters, warrants further investigation. The photodegradation of amine drugs is often driven by reactions with photochemically produced species like hydroxyl radicals (•OH) or triplet-excited states of humic substances. acs.orgresearchgate.net The rate of these reactions can be influenced by factors such as pH and the availability of nonbonding electrons on the nitrogen atom. acs.org Detailed kinetic studies under simulated environmental conditions will be essential to accurately model the persistence and fate of this compound in aquatic systems.

Table 4: Environmental Degradation Data for Amines and Amine Oxides

| Compound Class | Degradation Process | Key Findings | Half-life/Rate | Reference |

|---|---|---|---|---|

| N,N-dimethylethylamine | Vapor-phase reaction with •OH | Rapid atmospheric degradation potential | ~5 hours (estimated) | nih.gov |

| Amine oxide surfactants | Aerobic biodegradation | Readily biodegradable | Not specified | nih.gov |

| Amine oxide surfactants | Anaerobic biodegradation | Varies with structure (amido amine oxide easily biodegradable) | Not specified | nih.gov |